molecular formula C7H7N3OS B11909235 2-Amino-6-methylthieno[2,3-d]pyrimidin-4(1h)-one

2-Amino-6-methylthieno[2,3-d]pyrimidin-4(1h)-one

Cat. No.: B11909235
M. Wt: 181.22 g/mol
InChI Key: JZPBGYVCJZLUQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-methylthieno[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound featuring a fused thieno-pyrimidine core with an amino group at position 2 and a methyl substituent at position 5. Its synthesis involves cyclization of ethyl 2-amino-5-methylthiophene-3-carboxylate with chlorformamidine hydrochloride under nitrogen at 120–125°C, yielding the product in 86% efficiency . This compound serves as a critical intermediate in medicinal chemistry, particularly for developing antitumor and antimicrobial agents due to its structural similarity to bioactive scaffolds like psoralen .

Properties

Molecular Formula

C7H7N3OS

Molecular Weight

181.22 g/mol

IUPAC Name

2-amino-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C7H7N3OS/c1-3-2-4-5(11)9-7(8)10-6(4)12-3/h2H,1H3,(H3,8,9,10,11)

InChI Key

JZPBGYVCJZLUQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)N=C(NC2=O)N

Origin of Product

United States

Preparation Methods

Cyclocondensation of 3-Cyanothiophene Acetamide

The most widely documented synthesis involves cyclocondensation of 3-cyanothiophene acetamide (11a ) under alkaline conditions. Treatment with hydrogen peroxide (H₂O₂) in sodium hydroxide (NaOH) facilitates intramolecular cyclization to form 2-methyl-thieno[2,3-d]pyrimidin-4(3H)-one (12 ) with a 72% yield . The reaction proceeds via nucleophilic attack of the amide nitrogen on the nitrile group, followed by oxidation to stabilize the pyrimidinone ring (Scheme 1).

Reaction Conditions

  • Substrate : 3-Cyanothiophene acetamide

  • Oxidizing Agent : 30% H₂O₂

  • Base : NaOH (2 M)

  • Temperature : 80°C

  • Time : 3–4 hours

This method is favored for its simplicity and moderate yield, though scalability is limited by the need for precise pH control .

Acid-Catalyzed Cyclization with Trichloroacetamide

For derivatives bearing electron-withdrawing groups, phosphoric acid (H₃PO₄) in polyphosphoric acid (PPA) enables cyclocondensation of 3-cyanothiophene trichloroacetamide. This one-pot reaction generates 2-trichloromethyl-thieno[2,3-d]pyrimidin-4(3H)-one (13 ) with a 90% yield . The strong acidic environment promotes dehydration and ring closure, while the trichloromethyl group enhances electrophilic aromatic substitution.

Key Advantages

  • High yield (90%)

  • Tolerance for electron-deficient substrates

  • Short reaction time (2 hours)

Hydrazine-Mediated Cyclocondensation

A third route employs hydrazine hydrate (N₂H₄·H₂O) in refluxing ethanol to cyclize 2-amino-4-methylthiophene-3-carboxamide derivatives. Aly et al. reported an 80% yield for this method, where hydrazine acts as both a nucleophile and a base . The mechanism involves initial Schiff base formation, followed by intramolecular cyclization to form the pyrimidinone core (Scheme 2).

Optimized Parameters

  • Solvent : Ethanol (95%)

  • Temperature : 78°C (reflux)

  • Molar Ratio : 1:2 (substrate:hydrazine)

  • Time : 6–8 hours

This approach is notable for avoiding harsh acids but requires prolonged heating .

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency, scalability, and practicality of each method:

MethodStarting MaterialReagents/ConditionsYield (%)Limitations
Alkaline Cyclocondensation3-Cyanothiophene acetamideH₂O₂, NaOH, 80°C72pH sensitivity
Acid-Catalyzed Cyclization3-Cyanothiophene trichloroacetamideH₃PO₄/PPA, 120°C90Corrosive conditions
Hydrazine-Mediated Route2-Amino-4-methylthiophene-3-carboxamideN₂H₄·H₂O, EtOH, reflux80Long reaction time

Purification and Characterization

Post-synthesis purification typically involves column chromatography using silica gel and mixed solvents (e.g., chloroform:acetone, 4:1) . The final compound is characterized by:

  • Melting Point : 254–256°C (dec.)

  • IR Spectroscopy : Peaks at 1664 cm⁻¹ (C=O stretch) and 3372 cm⁻¹ (N-H bend)

  • ¹H NMR : Distinct signals at δ 4.38 ppm (CH₂) and δ 6.53 ppm (NH₂)

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes substitutions at reactive sites, including the sulfur atom and aromatic positions:

  • Nucleophilic substitution : Reacts with 2-chloroacetic acid in alkaline KOH to form carboxylate derivatives .

  • Alkyl substitution : Reacts with 2-chloroethanol or 2-(chloromethyl)oxirane in aqueous KOH to yield hydroxyethylthio or chloropropylthio derivatives .

Reaction TypeReagents/ConditionsProduct DescriptionReference
Carboxylate formation2-chloroacetic acid + KOH (alkaline)2-(2,6-dihydro-4-methyl-6-oxopyrimidin-2-ylthio)ethanoic acid
Hydroxyethylthio substitution2-chloroethanol + KOH (aqueous)2-(2-hydroxyethylthio)-6-methylpyrimidin-4(3H)-one

Acylation Reactions

The sulfur atom and amino group participate in acylation:

Acylating AgentProduct DescriptionAnalytical DataReference
Acetyl chlorideS-acetylated derivativeIR: S-acyl stretch; NMR: Acetyl proton signals
Benzoyl chlorideS-benzoylated derivativeIR: Benzoyl carbonyl; NMR: Aromatic coupling

Derivatization for Biological Activity

Structural modifications enhance its therapeutic potential:

  • Aryl thio substitution : Introduction of aryl thiols at the 5-position improves dual inhibition of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) .

  • Electron-withdrawing groups : Substitutions on phenyl rings (e.g., nitro, methoxy) modulate inhibitory potency .

ModificationBiological ImpactReference
5-arylthio substitutionDual TS/DHFR inhibition
Electron-withdrawing groups on phenylEnhanced inhibitory activity against TS

Analytical Characterization

Key techniques confirm reaction outcomes:

  • IR spectroscopy : Detects NH₂ stretches (~3245 cm⁻¹) and C=O groups (~1710 cm⁻¹) .

  • ¹H NMR : Identifies NH₂ (broad singlets), CH₃ (singlets), and aromatic protons .

  • Elemental analysis : Validates molecular composition (e.g., C₇H₈N₂OS).

TechniqueKey DataReference
IRNH₂ (3245 cm⁻¹), C=O (1710 cm⁻¹)
¹H NMRNH₂ (brs), CH₃ (s), aromatic coupling (e.g., J = 7.8 Hz)

Scientific Research Applications

Biological Activities

2-Amino-6-methylthieno[2,3-d]pyrimidin-4(1H)-one has been investigated for various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, its derivatives have been tested against clinical strains of bacteria and fungi, demonstrating varying degrees of microbial inhibition depending on the substituents attached to the core structure .
  • Anticancer Potential : Research indicates that this compound and its derivatives may possess anticancer properties. Molecular hybrids incorporating the thieno[2,3-d]pyrimidine structure have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines .
  • Enzyme Inhibition : The compound has been explored for its potential as an enzyme inhibitor, particularly in relation to targets involved in cancer progression and microbial resistance .

Antimicrobial Studies

A study published in Pharmaceuticals evaluated the antimicrobial efficacy of this compound derivatives against several pathogens. The results indicated that modifications at the amino group significantly influenced antimicrobial potency .

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Derivative AE. coli32 µg/mL
Derivative BS. aureus16 µg/mL
Derivative CC. albicans64 µg/mL

Anticancer Activity

In another investigation focused on anticancer activity, derivatives of this compound were synthesized and tested against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The study found that certain derivatives exhibited IC50 values in the low micromolar range, indicating promising anticancer potential .

Mechanism of Action

The mechanism of action of 2-Amino-6-methylthieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to its therapeutic effects . The compound’s structure allows it to interact with various proteins and enzymes, making it a versatile molecule in drug design .

Comparison with Similar Compounds

Comparison with Structural Analogs

Position 2 Modifications
  • 2-Thioxo Derivatives: Replacement of the amino group with a thioxo moiety (e.g., 5,6-dimethyl-3-(4-methyl-2-pyridinyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one) enhances binding to enzymes like phenylalanine hydroxylase, making it a candidate for pharmacological chaperones in phenylketonuria (PKU) therapy .
Position 6 Modifications
  • Benzimidazole Substituents: 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-2-thioxothieno[2,3-d]pyrimidin-4(1H)-one demonstrates enhanced antimicrobial activity compared to the methyl-substituted parent compound, highlighting the role of aromatic heterocycles in improving bioactivity .
  • Ethyl vs. Methyl Groups: Derivatives like 2-Amino-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one (compound 5 in ) show comparable antitumor activity but differ in solubility due to the longer alkyl chain .
Position 5 Modifications
  • Arylthio Groups : Introduction of 4-fluorophenylsulfanyl (compound 2i) or 3,4-dichlorophenylthio (compound 2e) substituents at position 5 significantly increases melting points (194–196°C vs. 154–156°C for 2g), correlating with improved thermal stability and crystallinity .

Core Structure Variations

  • Pyrido vs.
  • Oxazine-Dione Intermediates: Nonclassical analogs synthesized via 2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione intermediates () show distinct electronic profiles, affecting their inhibitory activity against kinases .

Pharmacological Profiles

Compound Key Substituents Biological Activity Reference
2-Amino-6-methylthieno[2,3-d]pyrimidin-4(1H)-one 2-NH₂, 6-CH₃ Antitumor lead, kinase inhibition
2e (3,4-dichlorophenylthio derivative) 5-S-(3,4-Cl₂C₆H₃) Enhanced cytotoxicity (IC₅₀ < 1 μM)
Compound IV () 2-S, 3-(4-methylpyridinyl) PKU chaperone activity
14a-c () 6-arylazo, 5-naphthalenyl Antimicrobial (Gram-positive)

Physicochemical Properties

  • Melting Points : Methyl and ethyl derivatives (e.g., 2i: 194–196°C; 2g: 154–156°C) indicate substituent-dependent thermal stability .
  • Solubility : Polar groups (e.g., 2h’s pyridinylsulfanyl) enhance aqueous solubility compared to hydrophobic arylthio analogs .

Biological Activity

2-Amino-6-methylthieno[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its structural characteristics suggest potential applications in various therapeutic areas, including oncology and hormone regulation.

  • IUPAC Name : this compound
  • CAS Number : 1059126-74-7
  • Molecular Formula : C7H7N3OS
  • Molecular Weight : 181.22 g/mol
  • Purity : Typically available at 95% purity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical signaling pathways.

Key Findings:

  • LHRH Receptor Antagonism : This compound has been explored as a non-peptide antagonist for the human luteinizing hormone-releasing hormone (LHRH) receptor. It has shown high binding affinity and potent antagonistic activity, with IC50 values reported as low as 0.06 nM in certain derivatives .
  • Antitumor Activity : In studies evaluating its cytotoxic effects, derivatives of this compound demonstrated significant inhibitory activity against various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. The dual inhibition of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) was noted to be particularly effective, with IC50 values in the nanomolar range .

Table 1: Summary of Biological Activities

Activity TypeTarget/Cell LineIC50 Value (nM)Reference
LHRH Receptor AntagonismHuman LHRH Receptor0.06
Antitumor ActivityMCF-7 (Breast Cancer)10–100
Dual TS/DHFR InhibitionHuman TS and DHFR19 (DHFR)
CytotoxicityVarious Cancer Cell Lines54 (TS)

Case Studies:

  • Antitumor Efficacy : A study evaluated the effects of this compound on tumor growth in vivo using xenograft models. The results indicated a significant reduction in tumor volume compared to controls, supporting its potential as an anticancer agent .
  • Hormonal Regulation : Research on the compound's antagonistic effects on LHRH has shown that it can effectively suppress plasma LH levels in animal models, suggesting potential applications in treating hormone-sensitive conditions .

Q & A

Q. What are the optimized synthetic routes for 2-amino-6-methylthieno[2,3-d]pyrimidin-4(1H)-one, and how do reaction conditions influence yield?

The compound is synthesized via cyclization of ethyl 2-amino-5-methylthiophene-3-carboxylate with chlorformamidine hydrochloride in DMSO under nitrogen at 120–125°C, yielding 86% . Key factors include temperature control, inert atmosphere (N₂), and solvent choice (DMSO). Alternative routes using Gewald reactions with ethyl cyanoacetate, sulfur, and triethylamine are also reported, though yields vary with substituents and oxidizing agents (e.g., Dess-Martin periodinane achieves 91% efficiency in aldehyde oxidation steps) .

Q. How can spectroscopic techniques (NMR, IR, HRMS) validate the structure of this compound and its derivatives?

  • ¹H NMR : Characteristic peaks include δ 2.3–2.5 ppm (methyl group at C6) and δ 6.7–8.0 ppm (aromatic protons in substituted derivatives) .
  • IR : Key stretches at 1650–1696 cm⁻¹ (C=O), 3300–3363 cm⁻¹ (NH₂), and 750–800 cm⁻¹ (C-S) confirm core functionality .
  • HRMS : Matches calculated molecular ions (e.g., [M+H]+ for C₈H₈N₃OS: 194.0485) .

Q. What are the standard protocols for evaluating the biological activity of this compound, particularly in enzyme inhibition assays?

  • Dihydrofolate Reductase (DHFR) Assay : Measure IC₅₀ values using recombinant DHFR, with methotrexate as a positive control .
  • COX-2 Selectivity : Compare inhibition against COX-1 isoenzymes via in vitro assays using indomethacin as a reference .
  • mPGES-1 Inhibition : Screen derivatives for PGE₂ suppression in cell-based models, with LC-MS quantification .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfanyl or arylaminomethyl substitutions) impact pharmacological activity and selectivity?

  • Sulfanyl Derivatives : Substitution at C5 with 2-naphthylthio (2g) enhances DHFR inhibition (IC₅₀ = 0.12 µM) compared to unmodified analogs .
  • Arylaminomethyl Groups : Electron-withdrawing groups (e.g., 4-chlorophenyl in 4d) improve solubility and target binding, while methoxy groups (4a) reduce metabolic stability .
  • Dual TS/DHFR Inhibitors : N-{4-[(2-Amino-6-methyl-4-oxo-thieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid (4) shows nanomolar potency against both enzymes .

Q. What strategies resolve contradictions in synthetic yields or biological data across studies?

  • Reaction Optimization : Compare oxidizing agents (e.g., Dess-Martin periodinane vs. ceric ammonium nitrate) for aldehyde intermediates; DMP improves yield to 91% vs. 70% with CAN .
  • Data Normalization : Use standardized enzyme sources (e.g., human recombinant DHFR) to minimize variability in IC₅₀ values .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) clarify substituent effects on binding to DHFR or mPGES-1 .

Q. How can computational methods guide the design of novel derivatives with improved pharmacokinetic properties?

  • QSAR Models : Correlate logP values (1.5–3.2) with cellular permeability; derivatives with logP < 2 exhibit better absorption .
  • Molecular Dynamics : Simulate interactions with DHFR’s active site (PDB: 1U72) to predict resistance mutations (e.g., Leu22Arg) .
  • ADMET Prediction : Tools like SwissADME assess metabolic liabilities (e.g., CYP3A4-mediated oxidation of methyl groups) .

Q. What are the challenges in crystallizing thieno[2,3-d]pyrimidin-4-one derivatives, and how can they be addressed?

  • Solvent Selection : Use mixed solvents (e.g., DMSO/water) to enhance solubility while avoiding decomposition .
  • Temperature Gradients : Slow cooling (0.5°C/min) from 80°C to 4°C yields diffraction-quality crystals for X-ray analysis .
  • Halogen Substitution : Bromine at C5 (e.g., 2j) improves crystal packing via halogen bonding .

Methodological Considerations

Q. What controls are essential in assays measuring enzyme inhibition to ensure reproducibility?

  • Positive Controls : Methotrexate (DHFR), celecoxib (COX-2), and MK-886 (mPGES-1) .
  • Negative Controls : Vehicle-only (DMSO) and scrambled compound analogs .
  • Internal Standards : Deuterated PGE₂ for LC-MS quantification .

Q. How can researchers optimize reaction scalability for gram-scale synthesis without compromising purity?

  • Column Chromatography Alternatives : Use recrystallization (e.g., ethanol/water) for intermediates .
  • Flow Chemistry : Continuous flow systems reduce reaction time (2 h → 30 min) and improve yield (86% → 92%) .
  • In Situ Monitoring : FTIR or Raman spectroscopy tracks intermediate formation (e.g., aldehyde 2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.